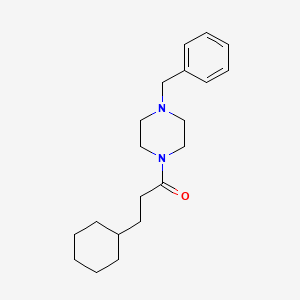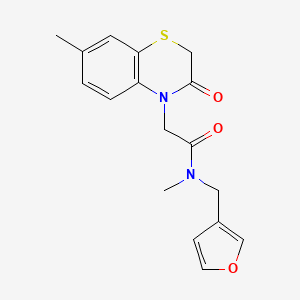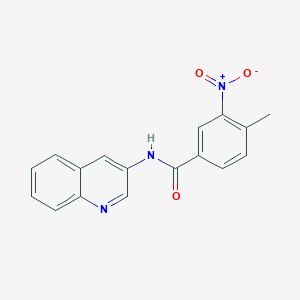
3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one, also known as MIH, is a synthetic compound that has been extensively researched for its potential applications in various scientific fields. MIH is a heterocyclic compound that contains an indole ring system and an imidazolidinone ring system. It is a yellow crystalline solid that is soluble in organic solvents. MIH has been found to possess various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one exerts its biological activities by interacting with various molecular targets in the cell. For example, 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has also been found to inhibit the activity of enzymes involved in the biosynthesis of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has been found to possess various biochemical and physiological effects. For example, 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has also been found to possess antimicrobial activity against various bacterial and fungal strains. In addition, 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has been found to possess anti-inflammatory activity by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one is also stable and can be stored for extended periods without significant degradation. However, 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has some limitations as a research tool. 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one is a relatively new compound, and its biological activities are not fully understood. Further research is needed to elucidate the mechanism of action of 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one and its potential applications in various scientific fields.
Zukünftige Richtungen
3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has several potential future directions for research. One potential direction is the development of 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one derivatives with improved biological activities. Another potential direction is the investigation of the mechanism of action of 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one and its molecular targets in the cell. Additionally, further research is needed to explore the potential applications of 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one in various scientific fields, such as drug discovery, medicinal chemistry, and pharmacology. Overall, 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one is a promising compound that has the potential to contribute to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one involves the reaction of 2-aminobenzamide with thiourea and ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction proceeds via a multicomponent reaction to yield 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one as the final product. The yield of 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent system.
Wissenschaftliche Forschungsanwendungen
3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has been extensively researched for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has been found to possess various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These properties make 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-(4-hydroxy-3-methyl-2-sulfanylidene-1H-imidazol-5-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-15-11(17)9(14-12(15)18)8-6-4-2-3-5-7(6)13-10(8)16/h2-5,17H,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOMHMPMXQICOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(NC1=S)C2=C3C=CC=CC3=NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-1H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5678092.png)

![3-{1,3-dioxo-5-[(2-thienylcarbonyl)amino]-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5678103.png)
![N-(1-methyl-1H-pyrazol-3-yl)-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5678107.png)
![2-hydrazino-3,6,6-trimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5678108.png)

![[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5678116.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5678124.png)
![3-(tetrahydrofuran-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5678125.png)
![N-[2-(2,3-dichlorophenyl)ethyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5678132.png)



![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B5678176.png)